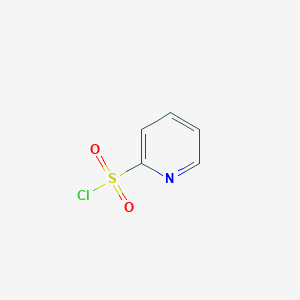

Pyridine-2-sulfonyl Chloride

Overview

Description

Pyridine-2-sulfonyl chloride is an organic compound with the molecular formula C5H4ClNO2S. It is a colorless to pale yellow oil or low-melting solid that is hygroscopic and sensitive to moisture and temperature . This compound is widely used in organic synthesis, particularly in sulfonylation reactions, where it acts as a sulfonylating agent.

Mechanism of Action

Target of Action

Pyridine-2-sulfonyl Chloride is a chemical compound that is primarily used as a reagent in organic synthesis . It is known to interact with various organic compounds, particularly alcohols . The primary targets of this compound are the hydroxyl groups present in these compounds .

Mode of Action

The interaction of this compound with its targets involves a nucleophilic substitution reaction . In the presence of a base such as pyridine, it can convert alcohols into alkyl chlorides . This reaction can proceed via two different mechanisms: S_N2 (bimolecular nucleophilic substitution) or S_Ni (nucleophilic substitution with internal return), depending on the structure of the alcohol .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. For instance, in the conversion of alcohols to alkyl chlorides, it can affect the distribution of functional groups within a molecule, thereby influencing the molecule’s reactivity and properties .

Result of Action

The result of this compound’s action is the transformation of one organic compound into another. For example, it can convert an alcohol into an alkyl chloride . This transformation can be used to modify the properties of the original compound, potentially making it more useful for certain applications.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a base can promote its reaction with alcohols . Additionally, it is sensitive to moisture and temperature, which can affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2-sulfonyl chloride can be synthesized through the reaction of pyridine with chlorosulfonic acid. The reaction typically involves heating pyridine with chlorosulfonic acid under anhydrous conditions, followed by purification and crystallization to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced by adding phosphorus pentachloride to a reaction solution containing pyridine-2-sulfonic acid. This reaction is carried out in multiple divided portions, either stepwise or continuously, to produce this compound with high yield and reduced byproduct formation .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Electrophilic Aromatic Substitution: It can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, and the reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Electrophilic Aromatic Substitution: Reactions often require a catalyst, such as a Lewis acid (e.g., aluminum chloride or iron(III) chloride).

Major Products Formed:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Scientific Research Applications

Pyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a sulfonylating agent in organic synthesis to introduce sulfonyl groups into molecules.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Pyridine-3-sulfonyl Chloride: Similar in structure but differs in the position of the sulfonyl chloride group on the pyridine ring.

Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride compound used in organic synthesis, but with a toluene ring instead of a pyridine ring.

Mesyl Chloride (Methanesulfonyl Chloride): A simpler sulfonyl chloride compound with a methane group instead of a pyridine ring.

Uniqueness: Pyridine-2-sulfonyl chloride is unique due to its ability to introduce sulfonyl groups into aromatic systems, particularly pyridine derivatives. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceutical intermediates .

Biological Activity

Pyridine-2-sulfonyl chloride, a versatile sulfonamide reagent, exhibits significant biological activity, particularly in medicinal chemistry. This compound has been studied for its potential applications in drug development, especially for antiprotozoal and antibacterial agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C₅H₄ClNO₂S

- Molecular Weight : 177.61 g/mol

- CAS Number : 66715-65-9

This compound is characterized by its sulfonamide functional group, which is known for low toxicity and diverse biological activities. The compound is typically synthesized through electrophilic substitution reactions involving pyridine derivatives.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to form sulfonamide derivatives, which interact with various biological targets:

- Antiprotozoal Activity : Studies have shown that compounds derived from this compound exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, certain derivatives demonstrated IC₅₀ values as low as 4.98 μM against chloroquine-resistant strains .

- Antibacterial Activity : The sulfonamide group has been widely recognized for its antibacterial properties. This compound derivatives have shown effectiveness against various bacterial strains by inhibiting folic acid synthesis, a critical pathway for bacterial growth.

- Enzyme Inhibition : this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit CYP450 enzymes, which are crucial in drug metabolism .

Synthesis and Derivatives

The synthesis of this compound typically involves the chlorosulfonation of pyridine derivatives. The resulting compound can be further modified to create a variety of sulfonamide derivatives with enhanced biological activities.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| N-(4-bromo-3-methyl-5-isoxazolyl)-2-pyridine sulfonamide | 66% | Antibacterial |

| 2-chloro-N-substituted pyridinesulfonamides | Variable | Antiprotozoal |

Study 1: Antiprotozoal Activity

A series of pyridine sulfonamide derivatives were synthesized and evaluated for their antimalarial activity. Compounds exhibited varying degrees of efficacy against P. falciparum, with some showing selectivity indices indicating low cytotoxicity to human cells (IC₅₀ > 64 μg/mL) while effectively inhibiting the parasite .

Study 2: Antibacterial Properties

In a comprehensive evaluation of antibacterial activity, several this compound derivatives were tested against common bacterial pathogens. Results indicated that modifications at the 4-position significantly enhanced antibacterial potency compared to the parent compound .

Properties

IUPAC Name |

pyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJOGAGLBDBMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396412 | |

| Record name | Pyridine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66715-65-9 | |

| Record name | Pyridine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDINE-2-SULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.